3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine
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Description
3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C18H17N5S and its molecular weight is 335.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing pyrazole derivatives, including compounds structurally related to the one . These synthesis processes often involve the reaction of specific precursors to yield a range of compounds with potential biological activities. For instance, the synthesis of pyrazole derivatives has been achieved through reactions yielding compounds with antitumor, antifungal, and antibacterial properties. These syntheses are characterized using techniques such as FT-IR, UV–visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography, providing detailed insights into the compounds' structures and potential functionalities (Titi et al., 2020).
Biological Activities
The compound and its related derivatives have been investigated for a range of biological activities. Studies have shown that these compounds exhibit promising antitumor, antibacterial, and antifungal effects. The origin of these biological activities has been traced back to the compounds' molecular structures, with theoretical calculations supporting these findings. Research into pyrazole derivatives has highlighted their potential as pharmacophore sites for developing new therapeutic agents targeting cancer and microbial infections (Titi et al., 2020).
Properties
IUPAC Name |
5-methyl-2-[6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S/c1-10-4-6-13(7-5-10)15-12(3)24-18-16(15)17(20-9-21-18)23-14(19)8-11(2)22-23/h4-9H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFWYRTYPQQCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4C(=CC(=N4)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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